molecular formula C10H10ClN3S B1359572 5-(2-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine CAS No. 35313-93-0

5-(2-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine

Cat. No.: B1359572
CAS No.: 35313-93-0
M. Wt: 239.73 g/mol
InChI Key: XVHDSXBCZDJNDA-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine is a chemical compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2-chlorophenyl group and an ethylamine group attached to the thiadiazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine typically involves the following steps:

  • Formation of Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions. For instance, thiosemicarbazide can react with 2-chlorobenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the thiadiazole ring.

  • N-Ethylation: : The resulting thiadiazole compound can then be subjected to N-alkylation using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the ethylamine group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.

    Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, leading to the formation of more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield various substituted phenyl derivatives, while oxidation or reduction of the thiadiazole ring can lead to different thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological molecules makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of thiadiazoles, including this compound, are investigated for their potential use as drugs. They may exhibit activity against various diseases, including bacterial and fungal infections, due to their ability to disrupt essential biological processes in pathogens.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine: Lacks the ethylamine group, which may affect its reactivity and biological activity.

    5-(2-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical properties.

    5-(2-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine: Contains a methyl group instead of an ethyl group, which may influence its interactions with biological targets.

Uniqueness

5-(2-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine is unique due to the presence of both the 2-chlorophenyl and N-ethyl groups, which confer specific chemical and biological properties. These structural features may enhance its reactivity and potential as a therapeutic agent compared to similar compounds.

Properties

IUPAC Name

5-(2-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S/c1-2-12-10-14-13-9(15-10)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHDSXBCZDJNDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(S1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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